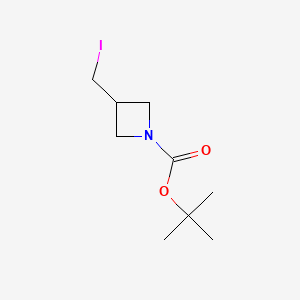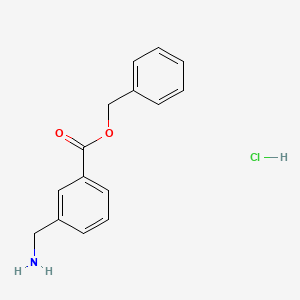
5-(Chlorosulfonyl)isoquinoline-1-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is a chemical compound with the molecular formula C11H8ClNO4S and a molecular weight of 285.71 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate has several applications in scientific research:
Méthodes De Préparation
The synthesis of Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate typically involves the chlorosulfonation of isoquinoline derivatives followed by esterification. One common method includes the reaction of isoquinoline-1-carboxylic acid with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the isoquinoline ring can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of quinoline derivatives.
Common reagents used in these reactions include chlorosulfonic acid, methanol, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The isoquinoline ring system can interact with various biological receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:
Methyl 5-sulfonylisoquinoline-1-carboxylate: Lacks the chlorine atom, leading to different reactivity and applications.
Methyl 5-(bromosulfonyl)isoquinoline-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and biological activity.
Methyl 5-(fluorosulfonyl)isoquinoline-1-carboxylate: The presence of fluorine can enhance its stability and alter its reactivity.
The uniqueness of Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate lies in its specific reactivity due to the chlorosulfonyl group, making it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
methyl 5-chlorosulfonylisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDYPRLJSHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172656 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-97-9 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)

![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)






![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
